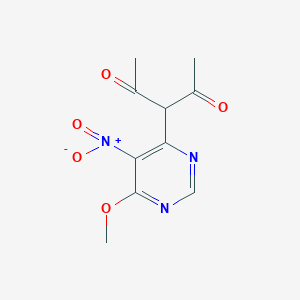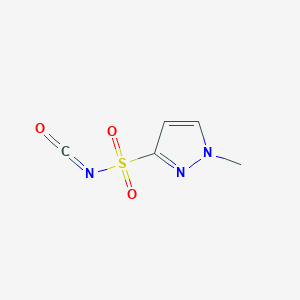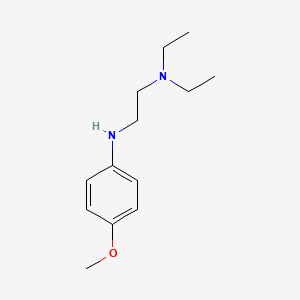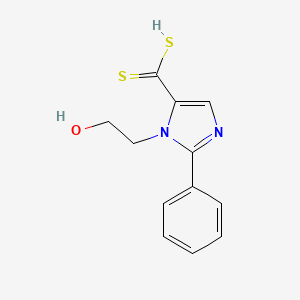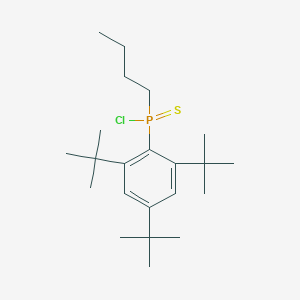![molecular formula C18H12Cl2N2 B14377123 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine CAS No. 89508-63-4](/img/structure/B14377123.png)
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring, and a phenylethenyl group attached to the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyrimidine and styrene as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylethenyl group can undergo oxidation to form corresponding epoxides or reduction to form ethyl derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Epoxides and hydroxyl derivatives.
Reduction: Ethyl derivatives and reduced pyrimidine compounds.
科学的研究の応用
4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound serves as a probe for studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases and topoisomerases, leading to disruption of cellular functions and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine, known for its use in various nucleophilic substitution reactions.
2,4-Dichloro-6-phenylpyrimidine: Another related compound with similar reactivity and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethenyl group enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
89508-63-4 |
|---|---|
分子式 |
C18H12Cl2N2 |
分子量 |
327.2 g/mol |
IUPAC名 |
4,6-dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C18H12Cl2N2/c19-16-12-17(20)22-18(21-16)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H |
InChIキー |
PFSZFULAVIYUGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




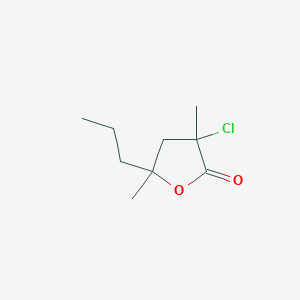
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
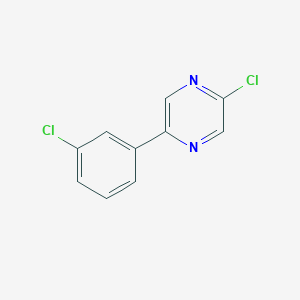
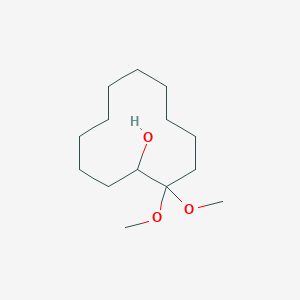

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
